molecular formula C8H14O B1597328 3,4,4-Trimethyl-1-pentyn-3-ol CAS No. 993-53-3

3,4,4-Trimethyl-1-pentyn-3-ol

Cat. No.: B1597328
CAS No.: 993-53-3
M. Wt: 126.2 g/mol
InChI Key: XXWIEGOAVMLISY-UHFFFAOYSA-N
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Description

3,4,4-Trimethyl-1-pentyn-3-ol is an organic compound with the molecular formula C8H14O and a molecular weight of 126.1962 g/mol . It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a triple bond, making it an alkyne alcohol. This compound is also known by its IUPAC name, This compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,4-Trimethyl-1-pentyn-3-ol can be synthesized through various methods. One common approach involves the reaction of 3,4,4-trimethyl-1-pentyn-3-one with a reducing agent such as sodium borohydride (NaBH4) in the presence of a solvent like methanol (CH3OH) . The reaction typically proceeds under mild conditions, yielding the desired alcohol.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalytic hydrogenation of the corresponding alkyne. This process employs a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to reduce the alkyne to the alcohol .

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trimethyl-1-pentyn-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thionyl chloride, phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 3,4,4-Trimethyl-1-pentyn-3-one

    Reduction: 3,4,4-Trimethyl-1-pentene-3-ol, 3,4,4-Trimethylpentan-3-ol

    Substitution: 3,4,4-Trimethyl-1-pentyn-3-chloride

Mechanism of Action

The mechanism of action of 3,4,4-trimethyl-1-pentyn-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The triple bond may also participate in reactions with nucleophiles or electrophiles, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,4-Trimethyl-1-pentyn-3-one
  • 3,4-Dimethyl-1-pentyn-3-ol
  • 3,4,4-Trimethyl-1-pentene-3-ol

Uniqueness

3,4,4-Trimethyl-1-pentyn-3-ol is unique due to its combination of a hydroxyl group and a triple bond, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3,4,4-trimethylpent-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6-8(5,9)7(2,3)4/h1,9H,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWIEGOAVMLISY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

993-53-3
Record name 3,4,4-Trimethyl-1-pentyn-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC47968
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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